N,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxypropyl)thiophene-2-sulfonamide
Description
N,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxypropyl)thiophene-2-sulfonamide is a synthetic organic compound characterized by the presence of a thiophene ring substituted with methyl groups and a sulfonamide group
Properties
IUPAC Name |
N,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxypropyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO3S2/c1-6-4-9(18-7(6)2)19(16,17)14(3)5-8(15)10(11,12)13/h4,8,15H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMQXXTWQIPQAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)N(C)CC(C(F)(F)F)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxypropyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the functionalization of the thiophene ring. One common approach is to introduce the sulfonamide group through a sulfonation reaction, followed by the addition of the trifluoromethyl and hydroxypropyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high yields and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxypropyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl or hydroxypropyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxypropyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent, although further research is needed to confirm its efficacy and safety.
Industry: The compound’s unique chemical properties make it suitable for use in materials science, such as the development of novel polymers or coatings.
Mechanism of Action
The mechanism by which N,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxypropyl)thiophene-2-sulfonamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
N,4,5-trimethyl-N-(2-hydroxypropyl)thiophene-2-sulfonamide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
N,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxyethyl)thiophene-2-sulfonamide: Similar structure but with a shorter hydroxyalkyl chain, affecting its solubility and biological activity.
Uniqueness
N,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxypropyl)thiophene-2-sulfonamide is unique due to the combination of its trifluoromethyl and hydroxypropyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
